molecular formula C20H21F2NO3 B4019750 methyl 4-(2,6-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

methyl 4-(2,6-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Cat. No. B4019750
M. Wt: 361.4 g/mol
InChI Key: BJTPAIUOFAXXRP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related quinoline derivatives involves multiple steps, starting from simple precursors to achieve complex quinolone structures. For instance, the synthesis of quinolone carboxylic acids from trifluorobenzoic acids demonstrates the intricate steps involved, including protection, deprotection, and functional group transformations to yield the desired quinolone derivatives with specific substituents (Hagen & Domagala, 1990). Another example involves a complex seven-step synthesis process starting from trifluoronitrobenzene to produce difluoro-methyl quinoline carboxylic acid, showcasing the intricate methodologies employed in synthesizing such compounds (Parikh, Fray, & Kleinman, 1988).

Molecular Structure Analysis

Molecular structure analysis of quinoline derivatives reveals intricate interactions and conformational preferences. For example, studies on isomeric quinolines have highlighted the importance of cage-type and π-π dimeric motifs in their crystal structures, indicating how molecular arrangements and interactions influence the overall molecular architecture (de Souza et al., 2015).

Chemical Reactions and Properties

Quinolines undergo various chemical reactions, reflecting their chemical versatility. For instance, ethynyl ketene-S,S-acetals have been used in a one-pot three-component reaction to synthesize 4-functionalized quinolines, demonstrating the reactivity and potential for modification of the quinoline core (Zhao, Zhang, Wang, & Liu, 2007).

properties

IUPAC Name

methyl 4-(2,6-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2NO3/c1-10-15(19(25)26-4)18(16-11(21)6-5-7-12(16)22)17-13(23-10)8-20(2,3)9-14(17)24/h5-7,18,23H,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTPAIUOFAXXRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C=CC=C3F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2,6-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-(2,6-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
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methyl 4-(2,6-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
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